molecular formula C15H15ClN2O3S B10965345 4-{[(2-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide

4-{[(2-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide

Cat. No.: B10965345
M. Wt: 338.8 g/mol
InChI Key: KACNMXBEMJUOJD-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methanesulfonamido]-N-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methanesulfonamido group, and a methylbenzamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenyl)methanesulfonamido]-N-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzylamine with methanesulfonyl chloride to form 2-chlorobenzyl methanesulfonamide. This intermediate is then reacted with N-methyl-4-aminobenzamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)methanesulfonamido]-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

4-[(2-Chlorophenyl)methanesulfonamido]-N-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenyl)methanesulfonamido]-N-methylbenzamide involves its interaction with specific molecular targets. The chlorophenyl group can bind to hydrophobic pockets in proteins, while the methanesulfonamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chlorophenyl)methanesulfonamido]-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for various applications.

Properties

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfonylamino]-N-methylbenzamide

InChI

InChI=1S/C15H15ClN2O3S/c1-17-15(19)11-6-8-13(9-7-11)18-22(20,21)10-12-4-2-3-5-14(12)16/h2-9,18H,10H2,1H3,(H,17,19)

InChI Key

KACNMXBEMJUOJD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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